BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (S)-2-bromo-1,1-
dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-1,1-
Compound Name: _
dimethylcyclopentane

Cat. No.: B1380141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and
analysis of the chiral molecule (S)-2-bromo-1,1-dimethylcyclopentane. Due to the limited
availability of specific experimental data for the (S)-enantiomer, this guide combines computed
data, characteristic spectroscopic information, and detailed, adaptable experimental protocols
derived from general procedures for similar compounds.

Core Properties

(S)-2-bromo-1,1-dimethylcyclopentane is a halogenated cyclic alkane. Its core structure
consists of a five-membered cyclopentane ring substituted with a bromine atom at the second
carbon and two methyl groups at the first carbon. The stereochemistry at the second carbon is
designated as (S).

Physical and Chemical Properties

Quantitative data for 2-bromo-1,1-dimethylcyclopentane is primarily available through
computational predictions. Experimental data for the specific (S)-enantiomer, such as optical
rotation, is not readily found in publicly available literature.
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Property Value Source
Molecular Formula C7H13Br PubChem[1][2]
Molecular Weight 177.08 g/mol PubChem[1][2]
(2S)-2-bromo-1,1-
IUPAC Name )
dimethylcyclopentane
CAS Number 22228-38-2 (for the racemate) PubChem[1]
Canonical SMILES cci(ccceceiBnce PubChem[1]

YWAZLGZDMIGDHZ-
InChl Key PubChem[1]
UHFFFAOYSA-N

XLogP3 3.1 PubChem[1][2]
Topological Polar Surface Area 0 A2 PubChem[1][2]
Heavy Atom Count 8 PubChem[1][2]
GHS Hazard Statements \I;Ijj:r: Flammable liquid and PubChem[1]

Synthesis and Purification

The synthesis of (S)-2-bromo-1,1-dimethylcyclopentane can be approached through two
main strategies: enantioselective synthesis from an achiral precursor or resolution of a racemic
mixture. As specific protocols for the (S)-enantiomer are not detailed in the literature, the
following are generalized experimental procedures that can be adapted.

Racemic Synthesis of 2-bromo-1,1-
dimethylcyclopentane

A common method for the synthesis of the racemic mixture involves the free radical
bromination of 1,1-dimethylcyclopentane.

Experimental Protocol: Free Radical Bromination

o Materials:
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o 1,1-dimethylcyclopentane

o N-Bromosuccinimide (NBS)

o Carbon tetrachloride (CCl4) or other suitable non-polar solvent
o Azobisisobutyronitrile (AIBN) or UV lamp (for initiation)

o Saturated sodium bicarbonate solution

o Saturated sodium thiosulfate solution

o Brine

o Anhydrous magnesium sulfate (MgSOa)

Procedure:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
1,1-dimethylcyclopentane (1.0 eq) in CCla.

o Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

o Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the
reaction progress by GC-MS or TLC.

o Upon completion, cool the reaction mixture to room temperature.
o Filter the mixture to remove succinimide.

o Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated
sodium thiosulfate solution, and brine.

o Dry the organic layer over anhydrous MgSOQa, filter, and concentrate under reduced
pressure.

o Purify the crude product by fractional distillation to obtain 2-bromo-1,1-
dimethylcyclopentane.
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Logical Workflow for Racemic Synthesis

Workflow for Racemic Synthesis

. N-Bromosuccinimide (NBS)
G,l—dlmethylcyclopentane) [ AIBN or UV light )
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Free Radical Bromination

:

Workup and Purification
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Caption: Workflow for the synthesis of racemic 2-bromo-1,1-dimethylcyclopentane.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved using
chiral chromatography.

Experimental Protocol: Chiral HPLC
e Instrumentation:
o High-Performance Liquid Chromatograph (HPLC) with a UV detector.

o Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or
Chiralpak AD-H).

e Procedure:
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o Dissolve the racemic 2-bromo-1,1-dimethylcyclopentane in a suitable mobile phase
(e.g., a mixture of hexane and isopropanol).

o Optimize the mobile phase composition and flow rate to achieve baseline separation of the
two enantiomers.

o Inject the racemic mixture onto the chiral column.
o Monitor the elution of the enantiomers using the UV detector.
o Collect the fractions corresponding to each enantiomer.

o Combine the fractions for each enantiomer and remove the solvent under reduced
pressure to obtain the purified (S) and (R) enantiomers.

Logical Workflow for Chiral Resolution

Workflow for Chiral Resolution
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Caption: Workflow for the chiral resolution of 2-bromo-1,1-dimethylcyclopentane.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of (S)-2-bromo-1,1-
dimethylcyclopentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Chemical Shift Multiplicity Assignment
(ppm)

1H NMR ~4.0 Multiplet CH-Br

15-22 Multiplet Cyclopentane CH:

~1.1 Singlet CHs

~1.0 Singlet CHs

13C NMR ~60 C-Br

~45 C(CHs)2

~35, ~25, ~20 Cyclopentane CH:z

~28, ~25 CHs

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
2960-2850 Strong C-H stretch (alkane)
1465 Medium C-H bend (CH2)

1380, 1365 Medium C-H bend (gem-dimethyl)
650-550 Strong C-Br stretch

Mass Spectrometry

The mass spectrum of 2-bromo-1,1-dimethylcyclopentane is expected to show a

characteristic isotopic pattern for bromine (7°Br and 81Br in approximately a 1:1 ratio), resulting

in two molecular ion peaks (M* and M+2%) of nearly equal intensity.

e Molecular lon (M*): m/z = 176 (for °Br) and 178 (for 8Br)

e Major Fragmentation Pathways:
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o Loss of Bre (m/z = 97)
o Loss of CzHse (m/z = 147/149)

o Further fragmentation of the cyclopentyl ring.

Chemical Reactivity

As a secondary alkyl halide, 2-bromo-1,1-dimethylcyclopentane undergoes typical
nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The compound can undergo both Sn1 and S»2 reactions depending on the nucleophile, solvent,
and temperature. Strong, small nucleophiles favor Sn2, while weaker nucleophiles in polar
protic solvents favor Snl.

Elimination Reactions

Treatment with a strong, bulky base (e.g., potassium tert-butoxide) will favor elimination to form
alkenes. The major product is typically the more substituted alkene (Zaitsev's rule), which
would be 1,2-dimethylcyclopentene, although the formation of 3,3-dimethylcyclopentene is also
possible.

Reaction Pathway Diagram

Reactivity of 2-bromo-1,1-dimethylcyclopentane

4 Substitution (Sn1/Sn2) N\ ( Elimination (E1/E2)

(Z—bromo—l,1—dimethy|cyc|0pentan9 (Nucleophile (Nu‘)] (2 bromo-1,1- dlmethylcyclopentana ( Base ]

\snl or sn;/ /El or Ezyl
Substituted Product G,Z—dimethylcyclopentene) G,S—dimethylcyclopentene}

AN J
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Caption: General reaction pathways for 2-bromo-1,1-dimethylcyclopentane.

Safety and Handling

2-bromo-1,1-dimethylcyclopentane is a flammable liquid and should be handled with
appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and
wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This document is intended for informational purposes for research and development
professionals. All experimental work should be conducted with appropriate safety measures
and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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